molecular formula C9H14N4O3 B2563289 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 911715-34-9

3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B2563289
CAS No.: 911715-34-9
M. Wt: 226.236
InChI Key: BBWXHJPPGQOGEU-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 3472704

Synthesis Analysis

    Silver-Mediated Cycloaddition : A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles. This method offers mild conditions, broad substrate scope, and excellent functional group tolerance . One-Pot Condensation : One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions. In situ oxidation employing bromine affords a wide variety of pyrazoles . Dehydrogenative Coupling : Low loadings of a combination of Ru3(CO)~12~ and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines .

Molecular Structure Analysis

The molecular structure of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide consists of a pyrazole ring with substituents. For a visual representation, refer to the NIST Chemistry WebBook .


Chemical Reactions Analysis

  • Oxidations : Oxidation of pyrazolines can yield 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including compounds similar in structure to 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, have been reviewed for their antitumor activity. The study by Iradyan et al. (2009) discusses various derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, highlighting their potential in the search for new antitumor drugs and compounds with diverse biological properties. The review emphasizes the importance of structural modifications in enhancing biological activity against cancer cells Iradyan et al., 2009.

Heterocyclic Chemistry and Dyes Synthesis

Gomaa and Ali (2020) review the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their value as building blocks for synthesizing a wide array of heterocyclic compounds. This work underscores the reactivity of such compounds, paving the way for innovations in creating pyrazolo-imidazoles, spiropyrans, and various dyes, indicating a broad application in heterocyclic chemistry and material sciences Gomaa & Ali, 2020.

Therapeutic Applications of Pyrazolines

Research into pyrazolines, a class of nitrogen-containing heterocyclic compounds, has identified a wide range of therapeutic applications due to their diverse biological properties. Shaaban et al. (2012) provide an extensive review of the therapeutic applications of pyrazoline derivatives, covering their antimicrobial, anti-inflammatory, and anticancer effects, among others. This highlights the potential utility of compounds like this compound in developing new pharmaceuticals and therapeutic agents Shaaban et al., 2012.

Mechanism of Action

Properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-5(2)4-6-7(13(15)16)8(9(10)14)12(3)11-6/h5H,4H2,1-3H3,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWXHJPPGQOGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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